molecular formula C8H12O B14718004 6-Methylhept-2-YN-4-one CAS No. 13046-02-1

6-Methylhept-2-YN-4-one

Cat. No.: B14718004
CAS No.: 13046-02-1
M. Wt: 124.18 g/mol
InChI Key: AKNLEQRXVYPWHR-UHFFFAOYSA-N
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Description

6-Methylhept-2-YN-4-one is an organic compound with the molecular formula C8H12O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-2-YN-4-one can be synthesized through several methods. One common approach involves the alkylation of a suitable alkyne precursor. For example, the reaction of 3-methyl-1-butyne with acetone in the presence of a strong base such as sodium amide can yield this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-2-YN-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the alkyne group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Amines or alcohol derivatives.

Scientific Research Applications

6-Methylhept-2-YN-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methylhept-2-YN-4-one involves its interaction with various molecular targets. The triple bond in the compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, the compound can act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Methylhept-2-en-4-one: Similar structure but with a double bond instead of a triple bond.

    6-Methylhept-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

6-Methylhept-2-YN-4-one is unique due to the presence of both a triple bond and a carbonyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

13046-02-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

6-methylhept-2-yn-4-one

InChI

InChI=1S/C8H12O/c1-4-5-8(9)6-7(2)3/h7H,6H2,1-3H3

InChI Key

AKNLEQRXVYPWHR-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)CC(C)C

Origin of Product

United States

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